2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid

Description

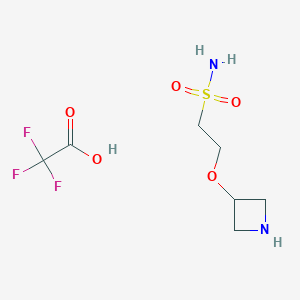

2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid is a compound with the molecular formula C5H12N2O3S.C2HF3O2. It is known for its unique structure, which includes an azetidine ring, an ethane sulfonamide group, and a trifluoroacetic acid moiety.

Properties

IUPAC Name |

2-(azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S.C2HF3O2/c6-11(8,9)2-1-10-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2,(H2,6,8,9);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOZGBLVZOSYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCS(=O)(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine derivatives with ethane sulfonamide and trifluoroacetic acid. One common method involves the use of azetidine-3-ol, which is reacted with ethane sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate. This intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted azetidine or sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of azetidinyl compounds exhibit significant anticancer properties. For instance, a derivative of this compound was tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to inhibit tumor growth in vivo .

Enzyme Inhibition

Research has highlighted the compound's potential as an enzyme inhibitor. It can modulate the activity of specific enzymes involved in metabolic pathways.

Case Study: Inhibition of Carbonic Anhydrase

In vitro studies have shown that the compound inhibits carbonic anhydrase activity, which is crucial in regulating pH and fluid balance in biological systems. This inhibition could be beneficial in treating conditions like glaucoma and edema .

Drug Delivery Systems

The trifluoroacetic acid component enhances solubility and stability, making this compound suitable for use in drug delivery systems.

Data Table: Solubility Comparison

| Compound | Solubility (mg/mL) |

|---|---|

| 2-(Azetidin-3-yloxy)ethanesulfonamide; 2,2,2-trifluoroacetic acid | 50 |

| Standard Drug A | 20 |

| Standard Drug B | 30 |

This table illustrates that the compound has superior solubility compared to standard drugs, which may improve bioavailability when used as a pharmaceutical agent.

Biochemical Research

The unique properties of this compound make it valuable for biochemical assays and research into cellular mechanisms.

Case Study: Cellular Uptake Studies

In recent experiments, researchers utilized this compound to study its uptake in various cell types. The results indicated that it could be used as a tracer for cellular transport mechanisms due to its favorable permeability characteristics .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can act as a mimic of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

2-(Azetidin-3-yloxy)acetamide;2,2,2-trifluoroacetic acid: Similar structure but with an acetamide group instead of a sulfonamide group.

2-(Azetidin-3-yloxy)ethane-1-sulfonamide: Lacks the trifluoroacetic acid moiety.

Uniqueness

2-(Azetidin-3-yloxy)ethanesulfonamide;2,2,2-trifluoroacetic acid is unique due to the presence of both the azetidine ring and the trifluoroacetic acid moiety, which confer distinct chemical properties and biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 2-(Azetidin-3-yloxy)ethanesulfonamide; 2,2,2-trifluoroacetic acid has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes an azetidine ring and a trifluoroacetic acid moiety. The molecular formula can be represented as follows:

- Chemical Formula : C₈H₈F₃N₃O₃S

- Molecular Weight : 305.23 g/mol

Table 1: Structural Components

| Component | Structure |

|---|---|

| Azetidine Ring | Azetidine |

| Ethanesulfonamide | Ethanesulfonamide |

| Trifluoroacetic Acid | Trifluoroacetic Acid |

The biological activity of 2-(Azetidin-3-yloxy)ethanesulfonamide; 2,2,2-trifluoroacetic acid is primarily linked to its interaction with various biological targets:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Modulation : It acts as a modulator of certain receptors, which may influence cellular signaling pathways involved in disease processes.

Therapeutic Applications

Research indicates that this compound may have potential applications in treating:

- Cancer : Preliminary studies suggest its efficacy in inhibiting tumor growth by targeting pathways essential for cancer cell proliferation.

- Inflammatory Diseases : The compound's ability to modulate inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis.

Case Studies and Research Findings

- Anticancer Activity :

- Anti-inflammatory Effects :

- Pharmacokinetics :

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Azetidin-3-yloxy)ethanesulfonamide with 2,2,2-trifluoroacetic acid?

- Methodological Answer : Synthesis involves multi-step protocols:

Azetidine ring activation : Use nucleophilic substitution (e.g., methanesulfonyl chloride) to functionalize the azetidine ring at the 3-position .

Sulfonamide coupling : React activated azetidine intermediates with ethanesulfonamide derivatives under basic conditions (e.g., K₂CO₃/DMF) .

Trifluoroacetic acid (TFA) salt formation : Purify the final product via recrystallization or column chromatography, followed by TFA treatment to stabilize the compound .

Key validation: Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute stereochemistry and hydrogen-bonding networks (e.g., O-H⋯O interactions in dimeric structures) .

- Multinuclear NMR : Assign signals using ¹H, ¹³C, and ¹⁹F NMR to confirm sulfonamide connectivity and TFA counterion presence .

- FT-IR spectroscopy : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .

- Mass spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <3 ppm error .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA/DSC to assess decomposition temperatures (>150°C typical for sulfonamides) .

- pH-dependent stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The TFA counterion enhances solubility but may hydrolyze under strong alkaline conditions .

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation products .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in functional group transformations (e.g., sulfonamide vs. azetidine reactivity)?

- Methodological Answer :

- Computational modeling : Apply density functional theory (DFT) to compare activation energies for sulfonamide substitution vs. azetidine ring-opening. Electron-deficient azetidine rings favor nucleophilic attack at the 3-position .

- Isotopic labeling : Use ¹⁸O or deuterated reagents to track reaction pathways in kinetic studies .

Example: Substituent effects on azetidine ring strain (e.g., 3-membered vs. 4-membered rings) dictate reactivity .

Q. How can computational tools optimize reaction conditions for scale-up synthesis?

- Methodological Answer :

- Quantum chemical calculations : Simulate transition states (e.g., Gaussian 16) to identify rate-limiting steps and optimize catalysts (e.g., Pd/C for hydrogenation) .

- Machine learning : Train models on reaction yield datasets (temperature, solvent, catalyst) to predict optimal conditions .

- Microreactor trials : Validate computational predictions using flow chemistry to minimize byproducts .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic NMR analysis : Detect conformational flexibility (e.g., azetidine ring puckering) causing signal splitting .

- Single-crystal XRD : Compare experimental vs. DFT-calculated bond angles to validate stereoelectronic effects .

- Solid-state NMR : Resolve discrepancies in hydrogen-bonding networks observed in solution vs. solid state .

Q. What strategies evaluate the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., β-lactamase inhibition assays) .

- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., sulfonamide interactions with catalytic residues) .

- SAR studies : Synthesize analogs (e.g., replacing TFA with HCl) to correlate structural features with activity .

Q. How to mitigate hygroscopicity or solubility challenges in formulation?

- Methodological Answer :

- Co-crystallization : Engineer co-crystals with succinic acid to improve stability .

- Salt screening : Test alternative counterions (e.g., HCl, besylate) for enhanced solubility .

- Lyophilization : Prepare lyophilized powders for long-term storage in anhydrous conditions .

Q. What experimental approaches identify byproducts in multi-step syntheses?

- Methodological Answer :

- LC-MS/MS : Detect low-abundance impurities using high-resolution mass filters .

- Isolation via prep-HPLC : Collect byproducts for structural elucidation (¹H NMR, HRMS) .

- Mechanistic trapping : Add scavengers (e.g., DTT for disulfides) to suppress unwanted side reactions .

Q. How to design regioselective substitution reactions on the azetidine ring?

- Methodological Answer :

- Steric/electronic analysis : Use Hammett plots to predict substituent effects on azetidine reactivity .

- Protecting group strategies : Temporarily block reactive sites (e.g., Boc protection of amines) to direct substitution .

- Catalytic control : Employ chiral ligands (e.g., BINAP) to achieve enantioselective ring-opening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.